2,2-Dimethoxy-2-phenylacetophenone

Catalog No.
S515803
CAS No.
24650-42-8
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxy-2-phenylacetophenone

CAS Number

24650-42-8

Product Name

2,2-Dimethoxy-2-phenylacetophenone

IUPAC Name

2,2-dimethoxy-1,2-diphenylethanone

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KWVGIHKZDCUPEU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,2-Dimethoxy-2-phenylacetophenone

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

The exact mass of the compound 2,2-Dimethoxy-2-phenylacetophenone is 256.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,2-Dimethoxy-2-phenylacetophenone (CAS: 24650-42-8), commonly known as DMPA or Irgacure 651, is a highly efficient, solid-state Type I (cleavage) photoinitiator primarily used for the UV curing of unsaturated prepolymers, acrylates, and thiol-ene systems. Upon UV exposure, it undergoes rapid Norrish Type I cleavage to generate highly reactive benzoyl and methyl radicals [1]. Procurement prioritizes DMPA for its exceptional radical generation efficiency, robust performance in non-aqueous systems, and compatibility with thick-section curing. These properties make it a foundational raw material in industrial coatings, adhesives, and advanced polymer synthesis where rapid line speeds and high conversion rates are mandatory.

Substituting DMPA with other Type I initiators (like Irgacure 184 or Irgacure 2959) or Type II initiators (like Benzophenone) often leads to suboptimal curing kinetics or formulation incompatibility. For instance, while Irgacure 2959 is water-soluble and preferred for hydrogels, its extremely low molar extinction coefficient at 365 nm results in sluggish curing under standard industrial LED lamps[1]. Furthermore, substituting DMPA with Irgacure 184 in acrylate systems can drastically reduce the quantum yield of initiation. This necessitates higher initiator concentrations to maintain line speeds, which compromises the mechanical integrity of the polymer, increases formulation costs, and raises the risk of unreacted extractables.

Superior Quantum Yield of Initiation vs. Irgacure 184

In comparative fluorescence probe studies of free-radical photoinitiators within triethylene glycol diacrylate, 2,2-Dimethoxy-2-phenylacetophenone (DMPA) demonstrates a significantly higher initiation efficiency than 1-hydroxycyclohexyl phenyl ketone (Irgacure 184). When normalized to DMPA as the baseline standard (1.0), Irgacure 184 achieves a relative efficiency of only 0.23–0.28 [1]. This indicates that DMPA initiates approximately 3.5 to 4 times more polymer chains per photon absorbed.

Evidence DimensionRelative initiation efficiency (chains per photon absorbed)
Target Compound Data1.00 (Baseline standard)
Comparator Or BaselineIrgacure 184 (0.23 - 0.28)
Quantified Difference~3.5x to 4x higher initiation efficiency for DMPA
ConditionsTriethylene glycol diacrylate monomer system under matched photon absorption

Allows manufacturers to achieve target curing speeds at significantly lower photoinitiator loadings, reducing formulation costs and minimizing unreacted extractables.

Enhanced 365 nm LED Curing Efficiency vs. Irgacure 2959

The shift toward 365 nm UV LED curing in industrial processes requires photoinitiators with adequate absorption at this specific wavelength. DMPA exhibits a molar extinction coefficient (ε) of approximately 170 M⁻¹ cm⁻¹ at 365 nm [1]. In contrast, the widely used water-soluble initiator Irgacure 2959 has an extremely low ε of ~4 M⁻¹ cm⁻¹ at 365 nm, trailing off almost entirely before 370 nm. This massive difference in light absorption makes DMPA far more suitable for rapid curing under standard, energy-efficient 365 nm LED sources.

Evidence DimensionMolar extinction coefficient (ε) at 365 nm
Target Compound Data~170 M⁻¹ cm⁻¹
Comparator Or BaselineIrgacure 2959 (~4 M⁻¹ cm⁻¹)
Quantified Difference>40-fold higher UV absorption at 365 nm
ConditionsPhotochemical absorption assay at 365 nm emission wavelength

Ensures rapid and complete curing using modern, low-heat 365 nm UV LED arrays without requiring high-intensity, broad-spectrum mercury lamps.

Accelerated Polymer Yield vs. Benzophenone in Methacrylate Networks

As a highly active Type I cleavage photoinitiator, DMPA eliminates the need for hydrogen-donating co-initiators (such as amines) required by Type II systems like Benzophenone. In the UV-initiated polymerization of methacrylate-type monolithic layers, DMPA achieves ~90% polymer yield in 15 to 40 minutes [1]. In direct comparison, Benzophenone demonstrates markedly lower efficiency, reaching only a 73% polymer yield even after an extended 80-minute polymerization period.

Evidence DimensionPolymer yield and curing time
Target Compound Data~90% yield in 15-40 min
Comparator Or BaselineBenzophenone (73% yield in 80 min)
Quantified Difference17% higher absolute yield in half the processing time
ConditionsUV-initiated free-radical polymerization of methacrylate monomers

Drastically reduces line processing times and simplifies formulation by eliminating the need for amine synergists.

High-Speed UV Curing of Acrylate Coatings and Inks

Leveraging its superior initiation efficiency (outperforming Irgacure 184 by ~3.5x), DMPA is the preferred choice for industrial clear coatings, wood finishes, and printing inks where rapid line speeds and low initiator loadings are critical for maintaining optical clarity and reducing extractables[1].

Non-Aqueous Thiol-Ene Click Chemistry

Due to its high solubility in organic matrices and rapid radical generation under 365 nm LED light, DMPA is ideal for crosslinking thiol-ene elastomers, silicone (PDMS) modifications, and advanced microfluidic device fabrication, entirely bypassing the kinetic limitations of water-soluble alternatives like Irgacure 2959 [1].

Thick-Section Polymerization and Composites

DMPA's specific absorption profile and efficient photobleaching characteristics allow UV light to penetrate deeper into the resin. This makes it highly suitable for curing thick-section composites and structural adhesives where surface-only initiators or Type II systems (like Benzophenone) fail to achieve high conversion rates [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

NKRA; Pellets or Large Crystals; Liquid
Colorless crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

256.109944368 Da

Monoisotopic Mass

256.109944368 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1DK0094V28

GHS Hazard Statements

Aggregated GHS information provided by 3352 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 3352 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 3341 of 3352 companies with hazard statement code(s):;
H302 (65.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (65.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (35.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (64.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

24650-42-8

Wikipedia

2,2-Dimethoxy-2-phenylacetophenone

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Printing and Related Support Activities
Printing Ink Manufacturing
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: ACTIVE

Dates

Last modified: 08-15-2023
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